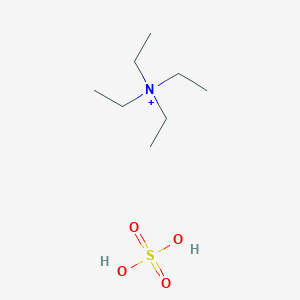
Fmoc-Arg(Pmc)(Pmc)-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Arg(Pmc)(Pmc)-al, also known as N-α-Fmoc-Nω-(2,2,5,7,8-pentamethylchromane-6-sulfonyl)-L-arginine, is a derivative of the amino acid arginine. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the N-terminus, while the Pmc groups protect the side chains of arginine, allowing for selective deprotection and coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(Pmc)(Pmc)-al typically involves the following steps:
Protection of the Arginine Side Chain: The arginine side chain is protected using the Pmc group. This is achieved by reacting arginine with 2,2,5,7,8-pentamethylchromane-6-sulfonyl chloride in the presence of a base.
Fmoc Protection of the N-Terminus: The N-terminus of the protected arginine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base to introduce the Fmoc group.
Aldehyde Formation: The final step involves the oxidation of the terminal alcohol group to form the aldehyde (al) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of arginine are protected and Fmoc-protected in bulk reactors.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Arg(Pmc)(Pmc)-al undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using piperidine, while the Pmc groups are cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Pmc removal.
Coupling: Reagents such as HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) are commonly used.
Major Products
Deprotected Arginine: Removal of the Fmoc and Pmc groups yields free arginine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with arginine residues.
Applications De Recherche Scientifique
Chemistry
Fmoc-Arg(Pmc)(Pmc)-al is extensively used in the synthesis of peptides and peptide libraries. It allows for the selective incorporation of arginine residues into peptides, facilitating the study of peptide structure and function.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
Peptides containing arginine residues are investigated for their therapeutic potential, including antimicrobial peptides, enzyme inhibitors, and signaling molecules.
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic agents.
Mécanisme D'action
The mechanism of action of Fmoc-Arg(Pmc)(Pmc)-al involves its role as a building block in peptide synthesis. The Fmoc group protects the N-terminus during peptide chain elongation, while the Pmc groups protect the arginine side chains. Upon deprotection, the free arginine residues can participate in various biochemical interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for the biological activity of the peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Arg(Pbf)-OH: Another arginine derivative with a different protecting group (Pbf) that is less prone to side reactions during deprotection.
Fmoc-Arg(Boc)-OH: Uses the Boc group for side chain protection, which is more acid-labile than Pmc.
Uniqueness
Fmoc-Arg(Pmc)(Pmc)-al is unique due to its dual Pmc protection, which provides enhanced stability during peptide synthesis. This makes it particularly useful for synthesizing peptides with multiple arginine residues, as it minimizes side reactions and increases overall yield.
Propriétés
Formule moléculaire |
C35H42N4O6S |
|---|---|
Poids moléculaire |
646.8 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C35H42N4O6S/c1-21-22(2)32(23(3)25-16-17-35(4,5)45-31(21)25)46(42,43)39-33(36)37-18-10-11-24(19-40)38-34(41)44-20-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,19,24,30H,10-11,16-18,20H2,1-5H3,(H,38,41)(H3,36,37,39)/t24-/m0/s1 |
Clé InChI |
JMUZPGJRPSLSEK-DEOSSOPVSA-N |
SMILES isomérique |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


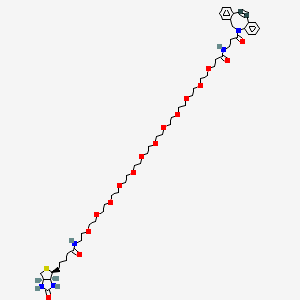

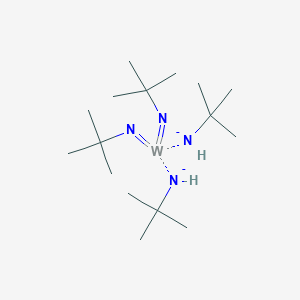
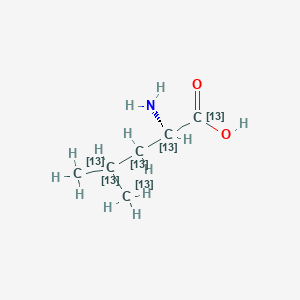
![2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12055505.png)

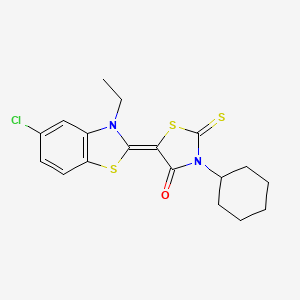
![5-(3-Methylphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055520.png)

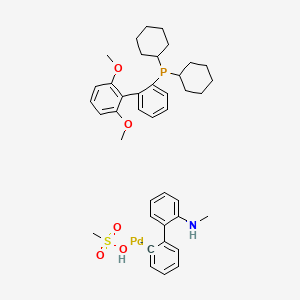
![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12055543.png)

